

# Generating Encephalitogenic T Cells with PLP (139-151): A Detailed Protocol

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## Compound of Interest

Compound Name: PLP (139-151)

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This application note provides a comprehensive protocol for the generation of encephalitogenic T cells specific for the myelin proteolipid protein (PLP) peptide 139-151. This peptide is a key immunodominant epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains, serving as a valuable model for studying autoimmune demyelinating diseases such as multiple sclerosis. The following sections detail the necessary reagents, step-by-step experimental procedures, and expected outcomes, including quantitative data on T cell responses.

## Introduction

The induction of EAE using **PLP (139-151)** is a well-established method to study the cellular and molecular mechanisms of T cell-mediated autoimmunity in the central nervous system (CNS).<sup>[1][2][3]</sup> Encephalitogenic CD4<sup>+</sup> T cells, primarily of the Th1 and Th17 lineages, recognize the **PLP (139-151)** peptide presented by antigen-presenting cells (APCs) and initiate an inflammatory cascade that leads to demyelination and neurological deficits.<sup>[3][4]</sup> This protocol outlines the in vivo immunization and subsequent in vitro culture expansion of **PLP (139-151)**-specific T cells.

## Data Presentation

**Table 1: Proliferative Responses of PLP (139-151)-Specific T Cells**

Cell Source	Stimulant	Concentration (µg/mL)	Proliferation Assay	Result (e.g., Stimulation Index)	Reference
Lymph Node Cells (LNCs) from immunized SJL mice	PLP (139-151)	20	[ <sup>3</sup> H]thymidine incorporation	Strong proliferative response	<a href="#">[1]</a> <a href="#">[5]</a>
LNCs from naive SJL mice	PLP (139-151)	50	[ <sup>3</sup> H]thymidine incorporation	Significant proliferation	<a href="#">[6]</a>
Splenocytes from 5B6 TCR-transgenic mice	PLP (139-151)	Not specified	[ <sup>3</sup> H]thymidine incorporation	Vigorous proliferation	<a href="#">[2]</a>
LNCs from A144-immunized mice	PLP (139-151)	Not specified	[ <sup>3</sup> H]thymidine incorporation	Equal proliferation to A144 and PLP (139-151)	<a href="#">[7]</a>

**Table 2: Cytokine Profile of PLP (139-151)-Specific T Cell Clones**

T Cell Clone Phenotype	Stimulant	Cytokine Measured	Production Level	Reference
Th1	PLP (139-151)	IFN- $\gamma$ , TNF- $\alpha$	High	<a href="#">[5]</a> <a href="#">[7]</a>
Th1	PLP (139-151)	IL-2	High	<a href="#">[7]</a>
Th2/Th0	L144/R147 peptide	IL-4, IL-10	High	<a href="#">[5]</a>
Th2	PLP (139-151) + anti-B7-1	IL-4, IL-10	High	<a href="#">[8]</a>
PLP (139-151)-sensitized lymphocytes from ACA-infected mice	PLP (139-151)	IFN- $\gamma$	Predominant	<a href="#">[9]</a>
PLP (139-151)-sensitized lymphocytes from ACA-infected mice	PLP (139-151)	IL-17	Lesser degree	<a href="#">[9]</a>

## Experimental Protocols

### Part 1: In Vivo Immunization of Mice

This initial step is critical for priming the immune system and generating a population of **PLP (139-151)**-reactive T cells.

Materials:

- SJL/J mice (female, 8-12 weeks old)[\[10\]](#)
- **PLP (139-151)** peptide (HSLGKWLGHDPDKF)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)[\[2\]](#)

- Sterile phosphate-buffered saline (PBS)
- Syringes and needles (27-30 gauge)

#### Procedure:

- Peptide Emulsion Preparation: Prepare an emulsion of **PLP (139-151)** in CFA. A common concentration is 1 mg/mL of peptide in PBS emulsified with an equal volume of CFA. Ensure a stable emulsion is formed by vigorous mixing or sonication.
- Immunization: Subcutaneously inject each mouse with 100 µL of the emulsion (containing 50-100 µg of **PLP (139-151)**) distributed over two sites on the flank.<sup>[2][3]</sup> Some protocols recommend injecting at four sites (0.05 mL per site) over the shoulders and hips for SJL mice.<sup>[10]</sup>
- Incubation Period: Allow 10-12 days for the in vivo priming of T cells to occur.<sup>[5][10]</sup> During this period, monitor the mice for general health.

## Part 2: Generation of Encephalitogenic T Cell Lines and Clones In Vitro

Following in vivo priming, draining lymph nodes and spleens are harvested to isolate and expand the antigen-specific T cells in culture.

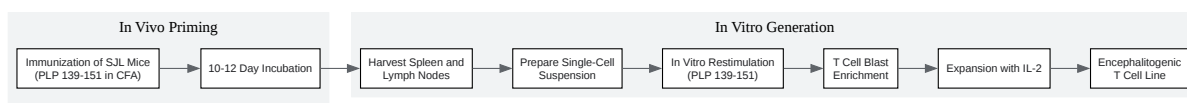
#### Materials:

- Immunized SJL/J mice
- Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
- **PLP (139-151)** peptide
- Recombinant murine Interleukin-2 (IL-2)
- Ficoll-Paque or similar density gradient medium
- Cell culture flasks, plates, and standard cell culture equipment

### Procedure:

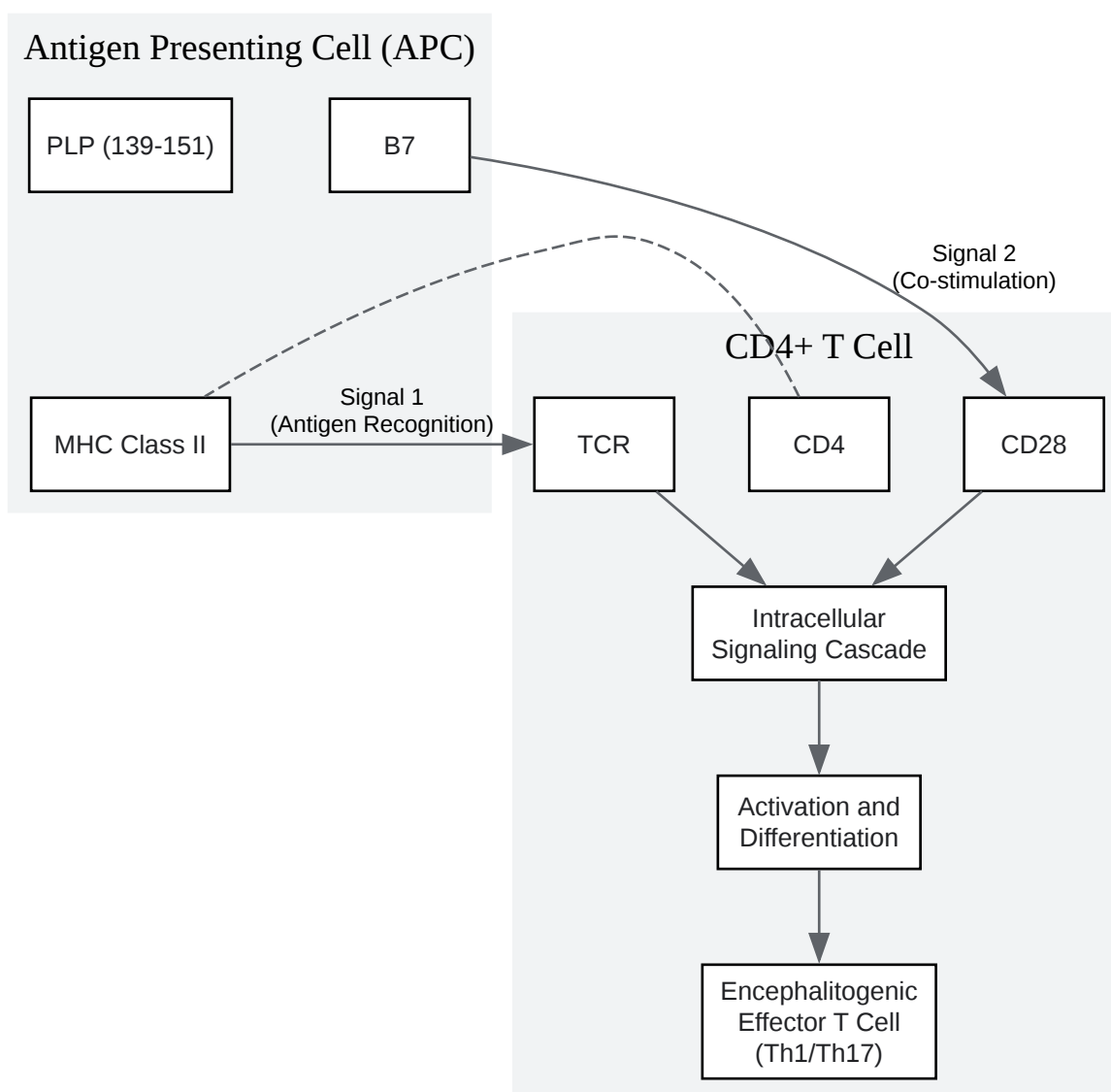
- **Tissue Harvest:** Euthanize the immunized mice 10-12 days post-immunization and aseptically harvest the draining inguinal and axillary lymph nodes and the spleen.[5][10]
- **Single-Cell Suspension:** Prepare a single-cell suspension from the harvested tissues by mechanical dissociation through a 70  $\mu\text{m}$  cell strainer.
- **Red Blood Cell Lysis:** If using spleens, lyse the red blood cells using a suitable lysis buffer.
- **Cell Culture Initiation:** Resuspend the cells in complete RPMI 1640 medium at a density of  $2-4 \times 10^6$  cells/mL in culture flasks or plates.
- **In Vitro Restimulation:** Add **PLP (139-151)** peptide to the cell culture at a final concentration of 10-50  $\mu\text{g/mL}$  to specifically reactivate the primed T cells.[5][11]
- **T Cell Blast Enrichment:** After 3-4 days of culture, enrich for activated T cell blasts by centrifugation over a Ficoll-Paque density gradient.[12]
- **Expansion with IL-2:** Resuspend the T cell blasts in fresh complete RPMI 1640 medium supplemented with recombinant murine IL-2 (e.g., 10-20 U/mL) to promote their proliferation.
- **Maintenance and Cloning:** Restimulate the T cell lines every 10-14 days with **PLP (139-151)** and irradiated syngeneic splenocytes as APCs, followed by expansion in IL-2 containing medium. T cell clones can be established from these lines by limiting dilution.

## Visualizations



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**Figure 1:** Experimental workflow for generating encephalitogenic T cells.



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**Figure 2:** T cell activation by **PLP (139-151)** presentation.

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- To cite this document: BenchChem. [Generating Encephalitogenic T Cells with PLP (139-151): A Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612553#protocol-for-generating-encephalitogenic-t-cells-with-plp-139-151]

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